molecular formula C32H22O10 B600204 Amentoflavone-7”,4”'-dimethyl ether CAS No. 34293-14-6

Amentoflavone-7”,4”'-dimethyl ether

Cat. No.: B600204
CAS No.: 34293-14-6
M. Wt: 566.51
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Description

Amentoflavone-7”,4”'-dimethyl ether is a biflavonoid compound derived from amentoflavone. It is a naturally occurring organic compound found in various plants such as ginkgo, hinoki, and St. John’s wort.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amentoflavone-7”,4”'-dimethyl ether can be achieved through selective demethylation of apigenin trimethyl ether using boron tribromide. This reaction selectively removes the methyl group at the 5-position to yield apigenin 7,4′-dimethyl ether .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves extraction from plant sources followed by purification processes. The compound can also be synthesized in laboratories using the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Amentoflavone-7”,4”'-dimethyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include boron tribromide for demethylation, potassium permanganate for oxidation, and sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated forms of the compound.

Scientific Research Applications

Amentoflavone-7”,4”'-dimethyl ether has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Amentoflavone-7”,4”'-dimethyl ether can be compared with other similar biflavonoid compounds, such as:

Amentoflavone-7”,4”‘-dimethyl ether is unique due to its specific methylation at the 7 and 4”’ positions, which may influence its biological activity and chemical reactivity compared to other biflavonoids.

Properties

CAS No.

34293-14-6

Molecular Formula

C32H22O10

Molecular Weight

566.51

Synonyms

7'',4'''-Dimethylamentoflavone;  3''',8-Biflavone, 4''',5,5'',7''-tetrahydroxy-7,4'-dimethoxy- (8CI);  8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

Origin of Product

United States

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